tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
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Overview
Description
Tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core.
Preparation Methods
The synthesis of tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of a pyrimidine derivative with tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
Tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C12H18N4O2 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H18N4O2/c1-7-14-9-6-16(5-8(9)10(13)15-7)11(17)18-12(2,3)4/h5-6H2,1-4H3,(H2,13,14,15) |
InChI Key |
MUDHWSRBZZTPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)N |
Origin of Product |
United States |
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